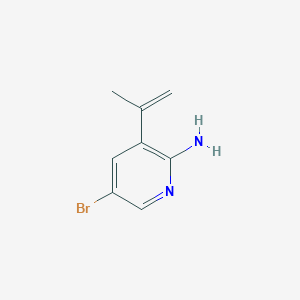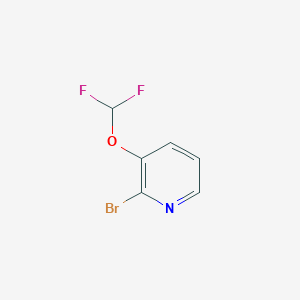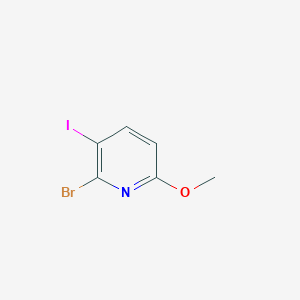
2-(tert-Butyl)-4-Chloropyridin
Übersicht
Beschreibung
2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .
Wissenschaftliche Forschungsanwendungen
Katalysatorentwicklung
2-(tert-Butyl)-4-Chloropyridin: ist bedeutsam bei der Entwicklung von Katalysatoren für industrielle Prozesse. Ein effizienter Katalysator kann die Reaktionsenergiebarriere senken, was mildere Reaktionsbedingungen im System ermöglicht. Diese Verbindung wurde bei der Synthese von 2-tert-Butyl-4-methylphenol verwendet, das weit verbreitet in der Herstellung von Feinchemikalien, Lebensmittelzusatzstoffen, UV-Absorbern und Polymerisationsinhibitoren eingesetzt wird .
Baustein für die organische Synthese
Aufgrund seiner funktionellen Gruppen dient This compound als Baustein in der organischen Synthese. Es ist besonders nützlich bei Reaktionen, bei denen eine tert-Butylgruppe erforderlich ist, um andere reaktive Stellen während eines mehrstufigen Syntheseprozesses zu schützen.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound bei der Synthese verschiedener bioaktiver Verbindungen verwendet. Der Piperazinrest beispielsweise ist entscheidend für die Entwicklung selektiver Faktor Xa Trypsin-ähnlicher Proteaseinhibitoren, die bei der Behandlung von Thrombosen wichtig sind .
Radiopharmazeutika
Diese Verbindung wird auch in der radiopharmazeutischen Forschung eingesetzt. Funktionalisierte Derivate von This compound werden als Ausgangsmaterialien für Spiroverbindungen verwendet, die die milde Einführung von Fluor-18, einem radioaktiven Isotop, das in der Positronen-Emissions-Tomographie (PET) verwendet wird, erleichtern .
Polymerindustrie
This compound: findet auch in der Polymerindustrie Anwendung. Es ist an der Synthese von Additiven beteiligt, die die Eigenschaften von Polymeren verbessern, z. B. ihre Beständigkeit gegen UV-Abbau verbessern und sie gegen thermischen und oxidativen Abbau stabilisieren .
Optische Aufheller
Schließlich werden Derivate von This compound als optische Aufheller verwendet. Diese Verbindungen wandeln UV-Licht in sichtbares Licht um und werden üblicherweise in thermoplastischen Harzen, Acrylharz, Polyesterfaser, Farbe, Beschichtung und Drucktinte verwendet, um einen Weißeffekt zu erzielen .
Wirkmechanismus
Target of action
Compounds with a tert-butyl group often interact with various enzymes and receptors in the body . Chloropyridines, on the other hand, are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals .
Mode of action
The tert-butyl group is known to readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical pathways
Compounds containing a tert-butyl group have been found to be involved in various biological processes, including oxidative stress response pathways .
Pharmacokinetics
A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, has been conducted, which might provide some insights .
Result of action
Compounds containing a tert-butyl group have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Action environment
Environmental factors can significantly influence the behavior and effects of chemical compounds .
Biochemische Analyse
Biochemical Properties
2-(tert-Butyl)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of enzymatic activity. For example, 2-(tert-Butyl)-4-chloropyridine can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Cellular Effects
The effects of 2-(tert-Butyl)-4-chloropyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(tert-Butyl)-4-chloropyridine has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, 2-(tert-Butyl)-4-chloropyridine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 2-(tert-Butyl)-4-chloropyridine can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This binding prevents the enzyme from metabolizing its natural substrates, thereby altering metabolic pathways. Additionally, 2-(tert-Butyl)-4-chloropyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(tert-Butyl)-4-chloropyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, 2-(tert-Butyl)-4-chloropyridine may undergo degradation, leading to the formation of metabolites that can have different biological activities. In in vitro studies, the stability of 2-(tert-Butyl)-4-chloropyridine has been shown to be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to 2-(tert-Butyl)-4-chloropyridine can result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(tert-Butyl)-4-chloropyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, 2-(tert-Butyl)-4-chloropyridine can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing the desired biochemical effects .
Metabolic Pathways
2-(tert-Butyl)-4-chloropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzymes, which metabolize 2-(tert-Butyl)-4-chloropyridine into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interactions of 2-(tert-Butyl)-4-chloropyridine with metabolic enzymes highlight its role in modulating metabolic pathways and its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(tert-Butyl)-4-chloropyridine within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, 2-(tert-Butyl)-4-chloropyridine can interact with binding proteins that influence its localization and accumulation. The distribution of 2-(tert-Butyl)-4-chloropyridine within tissues can vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-(tert-Butyl)-4-chloropyridine plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of 2-(tert-Butyl)-4-chloropyridine to particular organelles can influence its biochemical activity, including its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of 2-(tert-Butyl)-4-chloropyridine provides insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

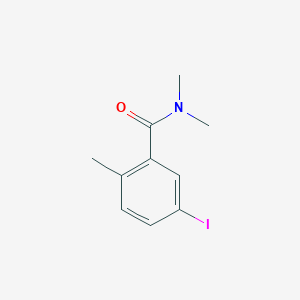
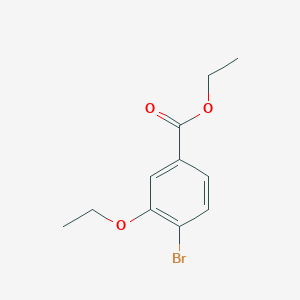

![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
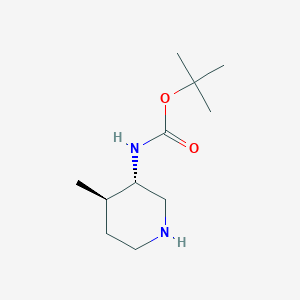
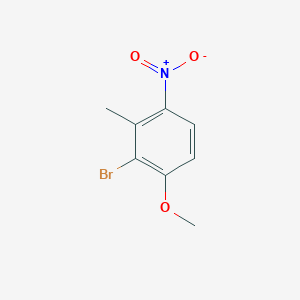


![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
